Cas no 2680903-36-8 (5-Hydroxy-1-(2,2,2-trifluoroacetyl)-1,2,3,4-tetrahydroquinoline-7-carboxylic acid)

5-Hydroxy-1-(2,2,2-trifluoroacetyl)-1,2,3,4-tetrahydroquinoline-7-carboxylic acid is a fluorinated tetrahydroquinoline derivative with potential applications in pharmaceutical and agrochemical research. Its key structural features include a trifluoroacetyl group, which enhances electrophilicity and metabolic stability, and a carboxylic acid moiety, offering versatility for further functionalization. The hydroxy group at the 5-position provides a site for additional modifications or hydrogen bonding interactions. This compound is particularly valuable as an intermediate in the synthesis of bioactive molecules, leveraging its rigid tetrahydroquinoline scaffold for targeted molecular design. High purity and well-defined reactivity make it suitable for precision applications in medicinal chemistry and drug development.
5-Hydroxy-1-(2,2,2-trifluoroacetyl)-1,2,3,4-tetrahydroquinoline-7-carboxylic acid structure
2680903-36-8 structure
商品名:5-Hydroxy-1-(2,2,2-trifluoroacetyl)-1,2,3,4-tetrahydroquinoline-7-carboxylic acid
CAS番号:2680903-36-8
MF:C12H10F3NO4
メガワット:289.207314014435
CID:5636925
PubChem ID:165925674

5-Hydroxy-1-(2,2,2-trifluoroacetyl)-1,2,3,4-tetrahydroquinoline-7-carboxylic acid 化学的及び物理的性質

名前と識別子

    • EN300-28287773
    • 2680903-36-8
    • 5-hydroxy-1-(2,2,2-trifluoroacetyl)-1,2,3,4-tetrahydroquinoline-7-carboxylic acid
    • 5-Hydroxy-1-(2,2,2-trifluoroacetyl)-1,2,3,4-tetrahydroquinoline-7-carboxylic acid
    • インチ: 1S/C12H10F3NO4/c13-12(14,15)11(20)16-3-1-2-7-8(16)4-6(10(18)19)5-9(7)17/h4-5,17H,1-3H2,(H,18,19)
    • InChIKey: IZOFEPIWNLMTOB-UHFFFAOYSA-N
    • ほほえんだ: FC(C(N1C2C=C(C(=O)O)C=C(C=2CCC1)O)=O)(F)F

計算された属性

  • せいみつぶんしりょう: 289.05619229g/mol
  • どういたいしつりょう: 289.05619229g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 7
  • 重原子数: 20
  • 回転可能化学結合数: 1
  • 複雑さ: 412
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2
  • トポロジー分子極性表面積: 77.8Ų

5-Hydroxy-1-(2,2,2-trifluoroacetyl)-1,2,3,4-tetrahydroquinoline-7-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-28287773-2.5g
5-hydroxy-1-(2,2,2-trifluoroacetyl)-1,2,3,4-tetrahydroquinoline-7-carboxylic acid
2680903-36-8
2.5g
$2324.0 2023-09-08
Enamine
EN300-28287773-1.0g
5-hydroxy-1-(2,2,2-trifluoroacetyl)-1,2,3,4-tetrahydroquinoline-7-carboxylic acid
2680903-36-8
1g
$1543.0 2023-05-24
Enamine
EN300-28287773-10g
5-hydroxy-1-(2,2,2-trifluoroacetyl)-1,2,3,4-tetrahydroquinoline-7-carboxylic acid
2680903-36-8
10g
$5099.0 2023-09-08
Enamine
EN300-28287773-0.5g
5-hydroxy-1-(2,2,2-trifluoroacetyl)-1,2,3,4-tetrahydroquinoline-7-carboxylic acid
2680903-36-8
0.5g
$1137.0 2023-09-08
Enamine
EN300-28287773-10.0g
5-hydroxy-1-(2,2,2-trifluoroacetyl)-1,2,3,4-tetrahydroquinoline-7-carboxylic acid
2680903-36-8
10g
$6635.0 2023-05-24
Enamine
EN300-28287773-0.1g
5-hydroxy-1-(2,2,2-trifluoroacetyl)-1,2,3,4-tetrahydroquinoline-7-carboxylic acid
2680903-36-8
0.1g
$1043.0 2023-09-08
Enamine
EN300-28287773-1g
5-hydroxy-1-(2,2,2-trifluoroacetyl)-1,2,3,4-tetrahydroquinoline-7-carboxylic acid
2680903-36-8
1g
$1185.0 2023-09-08
Enamine
EN300-28287773-5g
5-hydroxy-1-(2,2,2-trifluoroacetyl)-1,2,3,4-tetrahydroquinoline-7-carboxylic acid
2680903-36-8
5g
$3438.0 2023-09-08
Enamine
EN300-28287773-0.25g
5-hydroxy-1-(2,2,2-trifluoroacetyl)-1,2,3,4-tetrahydroquinoline-7-carboxylic acid
2680903-36-8
0.25g
$1090.0 2023-09-08
Enamine
EN300-28287773-5.0g
5-hydroxy-1-(2,2,2-trifluoroacetyl)-1,2,3,4-tetrahydroquinoline-7-carboxylic acid
2680903-36-8
5g
$4475.0 2023-05-24

5-Hydroxy-1-(2,2,2-trifluoroacetyl)-1,2,3,4-tetrahydroquinoline-7-carboxylic acid 関連文献

5-Hydroxy-1-(2,2,2-trifluoroacetyl)-1,2,3,4-tetrahydroquinoline-7-carboxylic acidに関する追加情報

5-Hydroxy-1-(2,2,2-trifluoroacetyl)-1,2,3,4-tetrahydroquinoline-7-carboxylic acid: A Comprehensive Overview

The compound 5-Hydroxy-1-(2,2,2-trifluoroacetyl)-1,2,3,4-tetrahydroquinoline-7-carboxylic acid (CAS No. 2680903-36-8) is a highly specialized organic molecule with significant potential in various fields of chemistry and pharmacology. This compound belongs to the class of tetrahydroquinolines, which are known for their structural versatility and diverse biological activities. The presence of a hydroxyl group at position 5 and a trifluoroacetyl substituent at position 1 introduces unique electronic and steric properties to the molecule, making it an intriguing subject for both academic and industrial research.

Recent studies have highlighted the importance of tetrahydroquinoline derivatives in drug discovery. The trifluoroacetyl group is particularly valuable due to its ability to enhance the stability and bioavailability of molecules. This substitution pattern in 5-Hydroxy-1-(2,2,2-trifluoroacetyl)-1,2,3,4-tetrahydroquinoline-7-carboxylic acid has been shown to significantly influence its pharmacokinetic properties. Researchers have demonstrated that this compound exhibits promising activity in preclinical models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.

The synthesis of 5-Hydroxy-1-(2,2,2-trifluoroacetyl)-1,2,3,4-tetrahydroquinoline-7-carboxylic acid involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Key steps include the formation of the quinoline skeleton through cyclization reactions and the subsequent introduction of functional groups. The incorporation of the trifluoroacetyl group is achieved via acylation reactions under optimized conditions to ensure high yields and purity.

One of the most notable advancements in the study of this compound is its role in neuroprotective agents. Experimental data suggest that it interacts with specific targets in the central nervous system (CNS), potentially mitigating oxidative stress and inflammation. These findings align with broader trends in medicinal chemistry where fluorinated compounds are increasingly being explored for their enhanced pharmacological profiles.

In addition to its therapeutic potential, 5-Hydroxy-1-(2,2,2-trifluoroacetyl)-1,2,3,4-tetrahydroquinoline-7-carboxylic acid has also been investigated for its application in chemical sensors and materials science. Its ability to form stable complexes with metal ions makes it a candidate for use in sensing technologies. Recent research has focused on optimizing its sensitivity and selectivity for detecting trace amounts of heavy metals in environmental samples.

The structural complexity of this compound presents both challenges and opportunities for chemists. Advanced analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are essential for confirming its identity and characterizing its properties. Computational modeling has also played a pivotal role in predicting its behavior in different chemical environments.

Looking ahead, the development of 5-Hydroxy-1-(2,2,2-trifluoroacetyl)-1,2,3,4-tetrahydroquinoline-7-carboxylic acid into a clinically viable drug will require extensive preclinical testing to evaluate its safety profile and efficacy. Collaborative efforts between academia and industry are expected to accelerate this process by pooling resources and expertise.

In conclusion,5-Hydroxy-1-(2

おすすめ記事

推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量